[4-[(2-Chlorophenyl)methylsulfonyl]-3-nitrophenyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone
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Overview
Description
[4-[(2-chlorophenyl)methylsulfonyl]-3-nitrophenyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone is a member of piperazines and a member of pyridines.
Scientific Research Applications
Synthesis and Biological Evaluation
A study describes the synthesis of compounds similar to [4-[(2-Chlorophenyl)methylsulfonyl]-3-nitrophenyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone, highlighting their potential as therapeutic agents. These compounds were synthesized through a linear bi-step approach and screened for α-glucosidase enzyme inhibition, showing considerable inhibitory activity. Additionally, they were evaluated for hemolytic and cytotoxic profiles (Abbasi et al., 2019).
Anticancer and Antituberculosis Studies
Another research focused on derivatives of similar compounds for anticancer and antituberculosis studies. The synthesis of these derivatives was performed using the reductive amination method, and they were tested against human breast cancer cell lines and for antituberculosis activity. Some of these compounds exhibited significant activity in both areas, suggesting their potential in therapeutic applications (Mallikarjuna et al., 2014).
Enzyme Inhibitory Activity
In another study, a series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives were synthesized, which are structurally related to the compound . These compounds demonstrated good enzyme inhibitory activity, with one showing excellent inhibitory effect against acetyl- and butyrylcholinesterase. This suggests their potential as therapeutic agents for diseases where enzyme inhibition is beneficial (Hussain et al., 2017).
Antimicrobial Activity
A series of new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, structurally related to the compound in focus, were synthesized and evaluated for antimicrobial activities. Some of these compounds exhibited good activity against pathogenic bacterial and fungal strains, indicating their potential use in combating microbial infections (Mallesha & Mohana, 2014).
Alzheimer's Disease Research
A series of multifunctional amides, structurally related to the compound , were synthesized and showed moderate enzyme inhibitory potentials and mild cytotoxicity. These compounds were evaluated against enzymes relevant to Alzheimer's disease, with one compound showing very good activity. This research suggests potential applications in developing new drugs against Alzheimer's disease (Hassan et al., 2018).
Properties
Molecular Formula |
C23H21ClN4O5S |
---|---|
Molecular Weight |
501 g/mol |
IUPAC Name |
[4-[(2-chlorophenyl)methylsulfonyl]-3-nitrophenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C23H21ClN4O5S/c24-19-6-2-1-5-18(19)16-34(32,33)21-9-8-17(15-20(21)28(30)31)23(29)27-13-11-26(12-14-27)22-7-3-4-10-25-22/h1-10,15H,11-14,16H2 |
InChI Key |
ASWWIJZCKSFRRK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=C(C=C3)S(=O)(=O)CC4=CC=CC=C4Cl)[N+](=O)[O-] |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=C(C=C3)S(=O)(=O)CC4=CC=CC=C4Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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